![molecular formula C14H15N3O2S B254223 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B254223.png)
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Overview
Description
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an amino group, and a benzoxazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the construction of the benzoxazinone moiety. The key steps may include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Amino Group Introduction: The amino group can be introduced via nucleophilic substitution or reductive amination.
Benzoxazinone Formation: The benzoxazinone structure can be synthesized through cyclization reactions involving appropriate precursors such as ortho-aminophenols and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the benzoxazinone moiety.
Substitution: The amino group and other reactive sites can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-2-one: Similar structure but with a different position of the carbonyl group.
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-4-one: Similar structure but with a different position of the carbonyl group.
Uniqueness
The uniqueness of 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-ethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
Properties
Molecular Formula |
C14H15N3O2S |
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Molecular Weight |
289.35 g/mol |
IUPAC Name |
6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-ethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H15N3O2S/c1-3-17-10-6-9(13-8(2)20-14(15)16-13)4-5-11(10)19-7-12(17)18/h4-6H,3,7H2,1-2H3,(H2,15,16) |
InChI Key |
PJIBKVICBYTTKU-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)C3=C(SC(=N3)N)C |
Canonical SMILES |
CCN1C(=O)COC2=C1C=C(C=C2)C3=C(SC(=N3)N)C |
Origin of Product |
United States |
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